molecular formula C24H28ClN3O2S B2596462 (3,4-Dimethylphenyl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1216615-29-0

(3,4-Dimethylphenyl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

Cat. No. B2596462
CAS RN: 1216615-29-0
M. Wt: 458.02
InChI Key: PBFPGNSJPHQIRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-Dimethylphenyl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C24H28ClN3O2S and its molecular weight is 458.02. The purity is usually 95%.
BenchChem offers high-quality (3,4-Dimethylphenyl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-Dimethylphenyl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Minor Groove Binders

One relevant area of research involves DNA minor groove binders like Hoechst 33258 and its analogues. These compounds, known for their ability to bind specifically to AT-rich sequences of the DNA minor groove, offer a foundation for designing drugs targeting DNA interactions. Hoechst derivatives are utilized for chromosome and nuclear staining, indicating potential applications of similar compounds in cellular biology and diagnostics (Issar & Kakkar, 2013).

Psychopharmacology

In the realm of psychopharmacology, compounds like lurasidone and other arylpiperazine derivatives have been explored for their therapeutic potential in treating psychotic and mood disorders. These studies highlight the distinctive pharmacodynamic profiles of such compounds and their efficacy in conditions like schizophrenia and bipolar depression, underscoring the broader research applications of arylpiperazines in developing novel psychiatric medications (Pompili et al., 2018).

Drug Metabolism

Understanding the metabolism and disposition of arylpiperazine derivatives is crucial for their development as therapeutic agents. Research in this area focuses on the metabolic pathways, including N-dealkylation and subsequent transformations, which are vital for predicting the pharmacokinetic behavior and potential drug interactions of new compounds (Caccia, 2007).

Mechanism of Action

properties

IUPAC Name

(3,4-dimethylphenyl)-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2S.ClH/c1-17-4-5-20(14-18(17)2)24(28)27-12-10-26(11-13-27)15-23-25-22(16-30-23)19-6-8-21(29-3)9-7-19;/h4-9,14,16H,10-13,15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFPGNSJPHQIRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=C(C=C4)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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